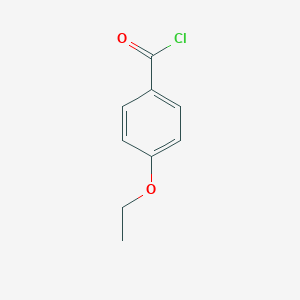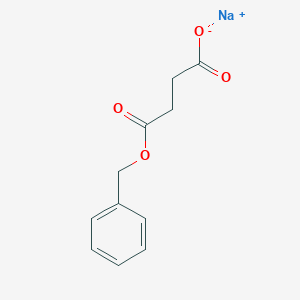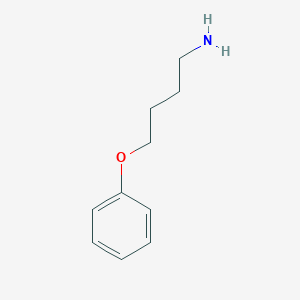
Beryllium silicate
Übersicht
Beschreibung
Beryllium silicate, also known as Diberyllium orthosilicate, has the molecular formula Be2O4Si . It appears in nature as beryl, which is a double salt . This compound is a chain silicate related to a ring-silicate structure .
Synthesis Analysis
Beryllium silicate can be prepared by calcining the oxide with silica, SiO2, at an elevated temperature . The so-called “metasilicate” results .Molecular Structure Analysis
The structure of Beryllium silicate consists of a three-dimensional network of corner-linked, slightly distorted BeO4 and fairly regular SiO4 tetrahedra . When two oxygen of SiO4 4+ units share bonds with other SiO4 4+ units, the silicates form a ring or an infinite chain .Chemical Reactions Analysis
Beryllium is passivated by oxygen, forming a BeO surface which is resistant to acid . On a fresh surface, without the protective layer, beryllium dissolves readily in dilute acids such as sulphuric acid, H2SO4, hydrochloric acid, HCl, and nitric acid, HNO3, forming Be (II) ions and hydrogen gas, H2 .Physical And Chemical Properties Analysis
Beryllium silicate has an average mass of 110.107 Da . Beryllium is a lightweight but extremely strong metal used in the aerospace, electronics, energy, telecommunications, medical, and defense industries . Beryllium-copper alloys are widely used because of their electrical and thermal conductivity, hardness, and good corrosion resistance .Wissenschaftliche Forschungsanwendungen
Crystalline Beryllium Oxide on Silicon Substrates : Yoon et al. (2019) explored the growth characteristics and electrical properties of crystalline beryllium oxide (BeO) films on silicon substrates. These films, produced using electron beam evaporation and thermal oxidation, demonstrated potential for use as electrical insulators in semiconductor and nanoscale device applications due to their excellent insulator properties, high band gap, and smooth surfaces with limited native oxides or metal silicates (Yoon et al., 2019).
Beryllium Minerals in Granitic Pegmatites : Dallaire (2022) highlighted that beryl, a beryllium aluminum silicate, is an important ore of beryllium metal, which is used in various modern industries such as aerospace, automotive, computer, defense, and medical sectors. The study emphasized the industrial significance of beryllium in these sectors (Dallaire, 2022).
Osteosarcoma Induced by Beryllium Oxide : Dutra and Largent (1950) investigated the carcinogenic potential of beryllium. They found that suspensions of zinc beryllium silicate and beryllium oxide induced osteosarcomas in rabbits, highlighting the health risks associated with beryllium exposure (Dutra & Largent, 1950).
Sorption of Beryllium in Cementitious Systems : Çevirim-Papaioannou et al. (2021) conducted a study on the sorption of beryllium in cementitious materials, relevant for nuclear waste disposal. They found strong beryllium uptake in various cementitious systems, providing insights into the environmental mobility and safe disposal of beryllium in nuclear waste contexts (Çevirim-Papaioannou et al., 2021).
Synthesis and Catalytic Properties of Beryllium Silicates : Romannikov et al. (1985) synthesized beryllium silicates with a ZSM-5-type crystalline structure and investigated their catalytic properties. Their research demonstrated the potential use of these silicates in catalysis, showing distinct catalytic actions compared to aluminum silicates (Romannikov et al., 1985).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
A new study bolsters the idea that the uplift of the Himalayas and Andes that began tens of millions of years ago helped trigger the ice ages that followed . Silicate minerals are the major components of most rocks . When these minerals on the Earth’s surface come into contact with water, they partially dissolve as they react with carbon dioxide in the water .
Eigenschaften
IUPAC Name |
diberyllium;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVSYHUREAVHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929197 | |
| Record name | Diberyllium orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beryllium silicate | |
CAS RN |
13598-00-0, 15191-85-2 | |
| Record name | Phenakite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, beryllium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diberyllium orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)





